6-(1-{[(tert-butoxy)carbonyl]amino}ethyl)pyridine-3-carboxylic acid
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Overview
Description
6-(1-{[(tert-butoxy)carbonyl]amino}ethyl)pyridine-3-carboxylic acid is a complex organic compound with a molecular formula of C13H18N2O4. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-{[(tert-butoxy)carbonyl]amino}ethyl)pyridine-3-carboxylic acid typically involves the following steps:
Protection of the amine group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the pyridine ring: The protected amine is then reacted with pyridine-3-carboxylic acid under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated systems for precise control of reaction conditions and to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(1-{[(tert-butoxy)carbonyl]amino}ethyl)pyridine-3-carboxylic acid undergoes several types of chemical reactions, including:
Substitution reactions: The Boc-protected amine can undergo nucleophilic substitution reactions.
Deprotection reactions: The Boc group can be removed using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as alkyl halides or acyl chlorides.
Deprotection reactions: Conditions typically involve strong acids at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions include the deprotected amine and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(1-{[(tert-butoxy)carbonyl]amino}ethyl)pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 6-(1-{[(tert-butoxy)carbonyl]amino}ethyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amine during reactions, allowing for selective modifications. Upon deprotection, the free amine can interact with various biological targets, influencing pathways related to enzyme activity and protein function .
Comparison with Similar Compounds
Similar Compounds
- 6-(tert-butoxycarbonylamino)pyridine-3-carboxylic acid
- Ethyl 2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate
Uniqueness
6-(1-{[(tert-butoxy)carbonyl]amino}ethyl)pyridine-3-carboxylic acid is unique due to its specific structure, which combines a Boc-protected amine with a pyridine ring. This combination allows for versatile applications in synthesis and research, distinguishing it from other similar compounds .
Properties
CAS No. |
2758000-63-2 |
---|---|
Molecular Formula |
C13H18N2O4 |
Molecular Weight |
266.3 |
Purity |
95 |
Origin of Product |
United States |
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